Cas no 2090468-46-3 (2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro-)

2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro- 化学的及び物理的性質
名前と識別子
-
- 2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro-
-
- インチ: 1S/C7H3BrClNOS/c8-5-2-3(9)1-4-6(5)10-12-7(4)11/h1-2,10H
- InChIKey: LPEKUGCDONGDIZ-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=C(Cl)C=C2Br)C(=O)S1
2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-362484-1.0g |
7-bromo-5-chloro-1,3-dihydro-2,1-benzothiazol-3-one |
2090468-46-3 | 1.0g |
$0.0 | 2023-03-07 |
2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro- 関連文献
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro-に関する追加情報
Introduction to 2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro (CAS No. 2090468-46-3)
2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro, identified by the Chemical Abstracts Service Number (CAS No.) 2090468-46-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzisothiazole class, a scaffold that is widely recognized for its versatile biological activities and potential therapeutic applications. The presence of bromo and chloro substituents at the 7th and 5th positions, respectively, enhances its structural complexity and modulates its chemical properties, making it a valuable intermediate in the synthesis of biologically active molecules.
The benzisothiazole core is a fused ring system consisting of a benzene ring linked to a thiazole ring. This structural motif is known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of bromo and chloro groups into the molecule introduces electrophilic centers that can participate in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions, which are commonly employed in drug discovery and development.
In recent years, 2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro has been studied extensively for its potential as a lead compound in the development of novel therapeutic agents. Researchers have explored its derivatives as inhibitors of various enzymes and receptors involved in pathological processes. For instance, studies have shown that certain analogs of this compound exhibit inhibitory activity against kinases and other targets relevant to cancer therapy. The bromo and chloro substituents play a crucial role in determining the binding affinity and selectivity of these derivatives towards their biological targets.
One of the most compelling aspects of 2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro is its versatility in medicinal chemistry. The compound serves as a versatile building block for the synthesis of more complex molecules with tailored biological activities. For example, researchers have utilized this scaffold to develop inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. These inhibitors have shown promise in preclinical studies as potential treatments for various types of cancer.
The synthesis of 2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro involves multi-step organic reactions that highlight the synthetic prowess required in medicinal chemistry. The introduction of bromo and chloro groups typically involves halogenation reactions, which can be performed using various reagents such as N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃). These reactions require careful optimization to ensure high yields and purity of the final product.
Recent advancements in computational chemistry have further enhanced the understanding of the pharmacological properties of 2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro. Molecular modeling studies have been instrumental in predicting the binding modes of this compound with its target proteins. These studies provide valuable insights into the interactions between the compound and its biological targets, which can guide the design of more potent and selective derivatives.
The potential therapeutic applications of 2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro extend beyond oncology. Emerging research suggests that this compound may have applications in treating inflammatory diseases and neurodegenerative disorders. For example, studies have demonstrated that certain derivatives exhibit anti-inflammatory effects by inhibiting key pro-inflammatory cytokines. Additionally, preliminary findings indicate that this scaffold may interact with targets involved in neurodegenerative processes such as Alzheimer's disease.
The role of 2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro in drug discovery is further underscored by its presence in several clinical trials and preclinical studies. These studies aim to evaluate the safety and efficacy of compounds derived from this scaffold in treating various diseases. The results from these trials are eagerly anticipated by the scientific community as they could pave the way for new therapeutic strategies.
In conclusion,2,1-Benzisothiazol-3(1H)-one, particularly its 7-bromo-5-chloro derivative (CAS No. 2090468-46-3), represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this compound,2,1-Benzisothiazol-3(1H)-one, it is likely to play an increasingly important role in addressing unmet medical needs.
2090468-46-3 (2,1-Benzisothiazol-3(1H)-one, 7-bromo-5-chloro-) 関連製品
- 1270482-42-2(1-(3-CYCLOPENTYLOXYPHENYL)PROPYLAMINE)
- 1443304-03-7(1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol)
- 1889515-19-8(1-Ethyl-5-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2103401-48-3(1-benzyl-3-(chloromethyl)piperidine hydrochloride)
- 1217704-63-6(N-Acetyl-d3 Adamantamine)
- 2249632-48-0(N-{1-(4-methylpiperazin-1-yl)cycloheptylmethyl}prop-2-enamide)
- 1864074-68-9(Cycloheptyl(thiophen-3-yl)methanamine hydrochloride)
- 2137937-74-5(Pyridine, 3-(4-chloro-2-fluorophenyl)-5-methoxy-)
- 2136834-47-2(Carbamic acid, N-[(1R)-3-cyclobutyl-1-methyl-2-oxopropyl]-, 1,1-dimethylethyl ester)
- 53145-38-3(1-chloro-3-fluoro-2-methoxybenzene)



